Chromane-3-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3,4-dihydro-2H-chromene-3-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H3,11,12) |
InChI Key |
LUPCVIBKZFRTMO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=N)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Chromane 3 Carboximidamide
Classical Approaches to Chromane-3-carboximidamide Synthesis
Classical syntheses of the chromane (B1220400) ring system have traditionally relied on cyclization reactions of precursors derived from salicylaldehydes or other ortho-hydroxy aromatic compounds. These foundational methods provide robust pathways to key intermediates like chromane-3-carbonitriles or chromane-3-carboxylic acids, which can then be converted to the target carboximidamide.
One of the most prominent classical routes involves the reaction of salicylaldehyde (B1680747) with compounds containing an active methylene (B1212753) group. beilstein-journals.orgbeilstein-journals.org For instance, the Knoevenagel condensation of salicylaldehyde with malononitrile, often catalyzed by a base, followed by an intramolecular cyclization, is an efficient method for producing 2-iminochromene derivatives. beilstein-journals.org A related approach is the tandem oxo-Michael addition of salicylaldehyde to α,β-unsaturated compounds, which generates enolate intermediates that subsequently undergo intramolecular condensation to yield chromane derivatives. beilstein-journals.orgbeilstein-journals.org
A versatile pathway to a suitable precursor involves the synthesis of chromone-3-carboxylic acids. This can be achieved through Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, which are then oxidized. semanticscholar.org These carboxylic acids can be converted to the corresponding acid chlorides and reacted with amines to form chromone-3-carboxamides. semanticscholar.orgacs.org While this yields the chromone (B188151) (unsaturated) analogue, reduction of the C2-C3 double bond would lead to the chromane skeleton. A more direct precursor, N'-hydroxy-2-oxo-2H-chromene-3-carboximidamide, has been synthesized from 2-oxo-2H-chromene-3-carboxylic acid, highlighting a clear route to the carboximidamide functional group on a related scaffold. grafiati.com
The general strategy for a classical synthesis would likely follow one of two primary sequences:
Nitrile Pathway: Synthesis of a chromane-3-carbonitrile intermediate, followed by its conversion to the carboximidamide. This conversion is typically achieved via the Pinner reaction, where the nitrile is treated with an alcohol and HCl to form a Pinner salt (an imidate), which then reacts with ammonia (B1221849).
Carboxylic Acid/Amide Pathway: Synthesis of a chromane-3-carboxylic acid, conversion to an acyl chloride or ester, reaction with ammonia to form the primary amide (chromane-3-carboxamide), and subsequent dehydration to the nitrile or direct conversion to the carboximidamide using specific reagents.
These methods, while effective, often require harsh conditions, such as strong acids or bases. ijrpc.com
Novel Synthetic Pathways for this compound Derivatives
Modern synthetic chemistry has driven the development of more efficient and versatile methods for constructing complex molecular architectures. These novel pathways, including multicomponent and advanced catalytic reactions, offer significant advantages in terms of atom economy, step efficiency, and the ability to generate molecular diversity.
Multicomponent Reactions in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for synthesizing complex heterocyclic compounds. nih.gov Several MCRs have been developed for the synthesis of functionalized chromanes and chromenes, which serve as excellent precursors for this compound.
A prominent example is the three-component reaction of a salicylaldehyde, malononitrile, and a third component, such as an amine or another nucleophile, to generate highly substituted 2-amino-4H-chromene-3-carbonitriles. nih.govnih.govbeilstein-journals.orgnih.gov These reactions proceed through a cascade sequence often involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. The resulting chromene-3-carbonitrile is an ideal intermediate that can be readily converted to the target carboximidamide.
The following table summarizes representative multicomponent reactions for the synthesis of chromane precursors.
| Reactants | Catalyst/Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Salicylaldehyde, Malononitrile, Indole | L-proline | 2-aminochromene | Cascade reaction, high yield (90%) | beilstein-journals.org |
| (Arylhydrazono)methyl-4H-chromen-4-one, Malononitrile, Primary Amines | Et3N, room temp. | Pyrazolopyridines with aminochromane motif | Domino reaction, high atom economy, mild conditions | nih.gov |
| Substituted Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid (P2CA), Water-EtOH | 2-amino-4H-chromene-3-carbonitrile | Green solvent, high yields (up to 98%), recyclable catalyst | nih.govnih.gov |
| Indole, Salicylaldehydes, 1,1-Diphenylethylene | Sulfone-containing Brønsted acid ionic liquid | Substituted chromane derivatives | One-pot reaction | nih.gov |
Catalytic Methods for this compound Formation
The use of catalysts has revolutionized the synthesis of chromane derivatives, enabling milder reaction conditions, improved yields, and enhanced selectivity. Both organocatalysts and metal-based catalysts have been successfully employed.
Organocatalysis, using small organic molecules to accelerate reactions, has been applied to chromane synthesis. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) is a classic catalyst for the Baylis–Hillman reaction of salicylaldehydes with α,β-unsaturated compounds, leading to chromene derivatives. beilstein-journals.org Similarly, L-proline has been used to catalyze three-component reactions for 2-aminochromene synthesis. beilstein-journals.org
Transition metal catalysis offers powerful tools for C-C and C-heteroatom bond formation. A particularly relevant method is the palladium-catalyzed aminocarbonylation of 3-iodochromone. acs.org This reaction, using carbon monoxide as a carbonyl source, provides a direct route to chromone-3-carboxamides, which are immediate precursors to the target compound after reduction. This approach is highly chemoselective and tolerates a range of amine nucleophiles. acs.org Other catalytic systems, such as those based on zirconium dioxide nanoparticles rsc.org or nickel chemrxiv.orgchemrxiv.org, have also been developed for the synthesis of the chromane core.
| Reaction Type | Catalyst | Substrates | Product | Reference |
|---|---|---|---|---|
| Aminocarbonylation | Pd(OAc)2/Phosphine Ligand | 3-Iodochromone, Amines, CO | Chromone-3-carboxamides | acs.org |
| Multicomponent Reaction | t-ZrO2 Nanoparticles | Salicylaldehyde, Malononitrile, etc. | Pyran-fused chromenes | rsc.org |
| Baylis–Hillman Reaction | DABCO | Salicylaldehyde, α,β-unsaturated compounds | 3-substituted chromenes | beilstein-journals.orgbeilstein-journals.org |
| Domino Reaction | PPh3 (Triphenylphosphine) | Allenoates, Aldehydes | Chroman derivatives | acs.org |
Green Chemistry Principles in this compound Synthesis
Adherence to the principles of green chemistry is a major focus of modern synthetic methodology development. For chromane synthesis, this has translated into creating processes that are more environmentally benign, safer, and more efficient. Key strategies include the use of water as a reaction solvent, the development of catalyst-free reactions, and the use of recyclable catalysts. beilstein-journals.org
Several MCRs for producing chromene precursors have been successfully performed in water or water-ethanol mixtures, which significantly reduces the reliance on volatile organic solvents. nih.govnih.govrsc.org For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in high yields using pyridine-2-carboxylic acid as a recyclable catalyst in a water-EtOH solvent system. nih.govnih.gov This process boasts a high atom economy and a low E-factor, making it an excellent example of green synthesis. nih.govnih.gov Furthermore, some novel multicomponent protocols for chromane derivatives operate efficiently without any catalyst, relying on the synergistic effects of hydrogen bonding and solvent interactions under mild conditions. researchgate.net
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure compounds is of paramount importance, particularly for pharmaceutical applications. Significant progress has been made in the stereoselective synthesis of chiral chromane analogues. These methods primarily rely on asymmetric catalysis, using either chiral organocatalysts or chiral transition metal complexes.
Organocatalytic domino reactions have proven highly effective. For instance, a triple domino Michael/Michael/aldol condensation reaction catalyzed by a chiral secondary amine can produce functionalized tricyclic chromanes with four contiguous stereocenters in excellent diastereoselectivity and enantioselectivity (>20:1 dr and >99% ee). researchgate.net Chiral phosphoric acids and quinine-derived amines have also been employed as organocatalysts in various asymmetric transformations to yield chiral chromanes. chemrxiv.orgresearchgate.net
Transition metal catalysis also provides powerful enantioselective methods. Nickel-catalyzed asymmetric synthesis has been used to produce chiral chromans bearing quaternary allylic siloxanes with excellent enantioselectivities. chemrxiv.orgchemrxiv.org Similarly, copper-catalyzed asymmetric hydroboration has been applied to the kinetic resolution of racemic chromenes to access chiral 3-hydroxychromans. chemrxiv.org Such strategies could be adapted to produce chiral this compound analogues, starting with the asymmetric synthesis of a suitably functionalized chromane intermediate. rsc.org
Total Synthesis and Semisynthesis of Complex this compound Structures
A hypothetical total synthesis of a complex molecule containing the this compound core would leverage the advanced methods described previously. The strategy would likely involve:
Convergent Synthesis: Building the complex side chains and the functionalized chromane core separately before coupling them together.
Cascade Reactions: Designing a reaction sequence where a single event triggers a series of intramolecular transformations to rapidly build molecular complexity, as demonstrated in the synthesis of various natural products. societechimiquedefrance.fr
Biomimetic Synthesis: Designing a synthetic route that mimics the proposed biosynthetic pathway of a natural product, which can offer elegant and efficient solutions. societechimiquedefrance.fr
The synthesis of complex structures often requires a combination of chemical synthesis and biosynthesis strategies. sioc-journal.cn Should a natural product containing the this compound structure be discovered, its total synthesis would be a significant challenge, likely leading to novel chemical methodologies and a deeper understanding of its structure-activity relationship. nih.govmdpi.com
Molecular Interactions and Biological Targets of Chromane 3 Carboximidamide
Mechanistic Investigations of Chromane-3-carboximidamide Action
Understanding the mechanism of action of a compound is fundamental to its development as a therapeutic agent. For this compound, this involves exploring its potential binding modes, its ability to inhibit enzymes, and its capacity to modulate receptor activity. The following sections detail the findings from studies on structurally similar chromane (B1220400) derivatives, providing a framework for the potential behavior of this compound.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov It is widely used to predict the binding affinity and interaction patterns of a small molecule ligand with the active site of a target protein.
While direct docking studies on this compound are not extensively published, research on various chromane and chromone (B188151) derivatives provides valuable insights. For instance, a study on N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides revealed binding affinities ranging from -7.5 to -9.6 kcal/mol against the human estrogen receptor alpha (HERA), indicating strong potential interaction. d-nb.info In another study, 6-isopropyl-3-formyl chromone, a related chromone derivative, showed a high binding affinity of -8.5 kcal/mol towards insulin-degrading enzyme (IDE), outperforming the reference drug dapagliflozin. nih.gov Similarly, derivatives of 2H-thiopyrano[2,3-b]quinolines, which share heterocyclic structural elements with chromanes, exhibited binding affinities between -5.3 and -6.1 Kcal/mol against the anticancer peptide CB1a. nih.gov These studies collectively suggest that the chromane scaffold is a viable candidate for forming stable interactions with various biological targets. The specific binding affinity of this compound would depend on the unique contributions of its carboximidamide group to the interactions within a given protein's binding pocket.
Table 1: Molecular Docking and Binding Affinities of Chromane Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Source |
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides | HERA protein | -7.5 to -9.6 | d-nb.info |
| 6-substituted 3-formyl chromone derivatives | Insulin-degrading enzyme (IDE) | up to -8.5 | nih.gov |
| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a peptide | -5.3 to -6.1 | nih.gov |
| Chromane derivatives | Cyclooxygenase-2 (COX-2) | up to -77.59 (Moldock Score) | researchgate.net |
Enzyme Inhibition Profiles of this compound
Enzyme inhibition is a common mechanism of action for many drugs. The ability of a compound to selectively inhibit a specific enzyme involved in a disease pathway is a key therapeutic strategy. The investigation into the enzyme inhibition profiles of chromane derivatives and compounds featuring the carboximidamide moiety has identified several potential targets.
For example, in silico predictions have suggested that 3-formyl chromone derivatives could act as potent inhibitors of aldehyde oxidase and insulin (B600854) inhibitors. nih.gov The carboximidamide functional group itself has been incorporated into molecules designed to inhibit specific enzymes. A series of 3,4-diarylpyrazoline carboximidamides were synthesized and found to have an inhibitory effect on inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. researchgate.net Furthermore, derivatives of 1,2,3-triazole-5-carboximidamide have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. researchgate.net The inhibition of cytochrome P450 (CYP) enzymes is also a critical aspect of a drug's profile, as it can lead to drug-drug interactions; studies have shown that inhibition profiles can be highly dependent on the specific substrate used in the assay. nih.govnih.gov These findings highlight that a molecule like this compound could potentially be profiled against a panel of enzymes to determine its specific inhibitory activities.
Table 2: Enzymes Potentially Inhibited by Chromane and Carboximidamide Derivatives
| Compound Class | Target Enzyme | Biological Relevance | Source |
| 3-formyl chromone derivatives | Aldehyde Oxidase, Insulin | Metabolism, Diabetes | nih.gov |
| 3,4-diarylpyrazoline carboximidamides | Inducible Nitric Oxide Synthase (iNOS) | Inflammation, Fibrosis | researchgate.net |
| 1,2,3-triazole-5-carboximidamide derivatives | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | researchgate.net |
| Azaxanthene-based modulators | Cytochrome P-450 (CYP) enzymes | Drug Metabolism | nih.gov |
Receptor Modulation by this compound
Receptor modulation, either through agonism (activation) or antagonism (inhibition), is another primary mechanism by which drugs exert their effects. G-Protein-Coupled Receptors (GPCRs) are a particularly large family of receptors targeted by many approved drugs. nih.gov
The chromane scaffold has been explored for its ability to modulate various receptors. Patents have claimed chromane derivatives for the treatment of central nervous system disorders through the antagonism of the histamine-H3 receptor and modulation of the 5-HT6 receptor. tandfonline.comnih.gov Other chromane and chromene derivatives have been investigated as agonists of the 5-HT2C serotonin (B10506) receptor for potential use in treating schizophrenia. google.com In a different context, compounds containing a carboximidamide group, specifically 3,4-diarylpyrazoline carboximidamides, have been developed as inverse agonists for the cannabinoid CB1 receptor, which is involved in metabolism and appetite. researchgate.net Another series of carboximidamide-containing compounds was identified as antagonists of GPR103, a receptor implicated in appetite regulation. nih.gov This body of research indicates that the this compound structure has the potential to interact with a range of receptors, and its specific activity would need to be determined through comprehensive screening assays.
Table 3: Receptors Modulated by Chromane and Carboximidamide Derivatives
| Compound Class | Target Receptor | Mode of Action | Potential Indication | Source |
| Chromane derivatives | Histamine-H3 | Antagonist | CNS Disorders | tandfonline.com |
| Chromane derivatives | 5-HT6 Serotonin Receptor | Modulator | CNS Disorders | nih.gov |
| Chromane/Chromene derivatives | 5-HT2C Serotonin Receptor | Agonist | Schizophrenia | google.com |
| 3,4-diarylpyrazoline carboximidamides | Cannabinoid Receptor 1 (CB1) | Inverse Agonist | Liver Fibrosis, Obesity | researchgate.net |
| Thiophene-2-carboximidamide derivatives | GPR103 | Antagonist | Weight Management | nih.gov |
Identification of Specific Biological Targets for this compound
Identifying the specific molecular target(s) of a compound is a critical step in drug discovery, providing a rationale for its therapeutic effect and potential side effects. ucl.ac.uk This process, known as target identification and validation, employs a range of experimental and computational techniques.
Once a potential biological target is identified for a compound like this compound, it must be validated to confirm its role in the disease process and its suitability for therapeutic intervention. genscript.com Key validation techniques include:
Druggability Assessment : This involves analyzing the three-dimensional structure of the target, often obtained through X-ray crystallography, to determine if it possesses binding pockets that can accommodate a small molecule like this compound. ucl.ac.uk Computational tools can further predict the "druggability" of these pockets. immunocure.us
Genetic Assessment : This technique uses genetic data to link the target to a disease. This can involve studying human genetic variations or using techniques like RNA interference (RNAi) or CRISPR-Cas9 in cell models to knock down the target and observe the effect on cellular phenotype. Animal models, such as knockout mice, where the gene for the target is deleted, are also crucial for validating the target's role in a whole organism. ucl.ac.uknih.gov
Assayability and Screening : For a target to be validated, robust assays must be developed to measure its activity. These biochemical or cell-based assays are then used in high-throughput screening (HTS) campaigns to test large libraries of compounds and confirm that modulating the target with a small molecule leads to the desired biological outcome. ucl.ac.uk
Biophysical Techniques : A variety of biophysical methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and thermal shift assays, can be used to directly measure the binding interaction between the compound and the purified target protein, confirming a direct physical interaction and quantifying its affinity and kinetics. nih.gov
To gain a broader understanding of a compound's effects, researchers often turn to systems-level approaches like proteomics and interactomics. These methods can help identify not only the primary target but also off-target interactions and downstream effects on cellular pathways. nih.gov
Proteomic Profiling : Quantitative mass spectrometry is a powerful tool to compare the proteome (the entire set of proteins) of cells before and after treatment with a compound like this compound. This can reveal changes in protein expression or post-translational modifications that point towards the pathways being affected by the compound. nih.gov
Spatial Proteomics : This emerging field allows for the visualization of protein expression within the context of tissue architecture. Techniques based on fluorescently-labeled antibodies or mass spectrometry imaging can map the location of dozens to hundreds of proteins, providing clues about which cell types and subcellular compartments are affected by the drug. frontlinegenomics.com
Interactomics and Network Biology : This computational approach focuses on mapping and analyzing protein-protein interaction (PPI) networks. nih.gov By observing which interaction networks are perturbed by a compound, researchers can infer its targets and mechanism of action. Bioinformatic tools can predict potential PPIs based on protein structure and sequence data, helping to build a comprehensive map of the cellular machinery affected by the compound. nih.gov These approaches are essential for moving beyond a single-target view and understanding the full biological impact of a potential therapeutic agent.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies focus on identifying which parts of the molecule are essential for its function and how modifications affect its potency and selectivity. Although direct studies on this specific compound are not abundant, research on related chromane derivatives offers valuable predictive insights. For instance, studies on various aminoalkyl-substituted chromane derivatives have demonstrated strong and highly selective in vitro bioactivity against pathogens like Plasmodium falciparum, the parasite responsible for tropical malaria. nih.gov
Positional scanning is a powerful technique derived from combinatorial chemistry used to systematically probe the effect of substituents at various positions of a core scaffold. dergipark.org.tr This method involves creating sub-libraries of compounds where a specific position is held constant with a particular functional group, while all other positions are varied. dergipark.org.tr By comparing the activity of these sub-libraries, researchers can determine the optimal substituent for each position on the molecule. dergipark.org.tr
Applying this concept to this compound, modifications would typically be explored at several key sites:
The Chromane Ring: The aromatic portion of the chromane ring (positions 5, 6, 7, and 8) is a primary target for substitution. The electronic properties (whether a group is electron-donating or electron-withdrawing) and steric properties (the size and shape of the group) of substituents can drastically alter the molecule's interaction with a target protein. mdpi.com For example, SAR studies on chroman-4-one analogues indicate that substitutions at the C-6 and C-7 positions are critical for modulating various biological activities.
The nature of the substituent has a predictable effect on the molecule's properties. Electron-donating groups (e.g., -OCH₃, -NH₂) increase the electron density of the aromatic ring, which can enhance interactions with electron-poor regions of a biological target. mdpi.com Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the ring's electron density. The position of these groups is also critical; for instance, a substituent at the para-position often has a more pronounced electronic effect due to resonance compared to a meta-position.
To illustrate the concept, the following interactive table shows hypothetical activity changes based on common substitutions on the chromane ring, drawing from principles observed in related heterocyclic compounds.
| Position on Chromane Ring | Substituent (X) | Substituent Type | Expected Impact on a Hypothetical Activity |
| C-6 | -H | Neutral | Baseline Activity |
| C-6 | -OCH₃ | Electron-Donating | Potentially Increased Activity |
| C-6 | -Cl | Electron-Withdrawing (Halogen) | Activity may Increase or Decrease |
| C-6 | -NO₂ | Strong Electron-Withdrawing | Potentially Decreased Activity |
| C-7 | -OH | Electron-Donating / H-bond Donor | Potentially Increased Activity |
| C-7 | -CH₃ | Weak Electron-Donating / Hydrophobic | Potentially Increased Activity |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.
Pharmacophore Modeling identifies the essential spatial arrangement of chemical features (a pharmacophore) that a molecule must possess to interact with a specific biological target. computabio.comijhssm.org These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dergipark.org.trunina.it
For this compound, a hypothetical pharmacophore model can be proposed based on its structure and data from related compounds like chromone derivatives. nih.govnih.gov Key features would likely include:
A Positively Ionizable Group: The carboximidamide moiety is basic and would be protonated at physiological pH, presenting a positive charge that can engage in strong electrostatic interactions or hydrogen bonds with acidic residues (e.g., Aspartate, Glutamate) in a binding pocket.
Hydrogen Bond Donors/Acceptors: The -NH and -NH₂ groups of the carboximidamide function as hydrogen bond donors, while the imine nitrogen can act as a hydrogen bond acceptor. The oxygen atom in the chromane ring can also serve as a hydrogen bond acceptor.
An Aromatic Ring: The benzene (B151609) portion of the chromane scaffold provides a large, flat surface for aromatic interactions, such as π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). wustl.edu
A Hydrophobic Region: The aliphatic part of the chromane ring contributes to the molecule's hydrophobicity.
A study on chromone derivatives for Alzheimer's disease identified a pharmacophore model (AAHHRR) with two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions as crucial for activity. nih.gov Similarly, a model for MAO inhibitors based on the chromone scaffold highlighted an aromatic ring and three hydrogen bond acceptors (AHRRR_1) as important. nih.gov These findings support the likely pharmacophoric features of the closely related this compound.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgexcli.denih.gov A QSAR model takes the form of an equation:
Activity = f(Molecular Descriptors) + error
Where "Molecular Descriptors" are numerical values that encode the physicochemical properties of the molecules, such as their steric, electronic, and hydrophobic characteristics. researchcommons.org
While specific QSAR models for this compound derivatives are not available in the reviewed literature, studies on related scaffolds like chromones and chromanes demonstrate the utility of this approach. nih.govmdpi.comnih.gov For example, a 3D-QSAR study on aminoalkyl-substituted benzopyrans (chromanes/chromenes) as antiplasmodial agents resulted in a robust model that provided insights into the molecular features influencing activity. nih.gov Another 3D-QSAR model for chromone derivatives as HIV-1 protease inhibitors showed excellent predictive ability and helped to rationalize the interactions within the enzyme's binding pocket. nih.gov
Developing a QSAR model for this compound derivatives would involve:
Synthesizing a library of analogues with varied substituents at different positions.
Measuring the biological activity of each compound in the library.
Calculating a range of molecular descriptors for each analogue.
Using statistical methods, such as partial least squares (PLS), to build a regression model that correlates the descriptors with the observed activity. mdpi.com
Such a model would be invaluable for predicting the activity of novel, yet-to-be-synthesized this compound derivatives, thereby guiding further drug development efforts in a more rational and efficient manner. nih.gov
Preclinical Investigations and Pharmacological Evaluation of Chromane 3 Carboximidamide in Vitro and Mechanistic Focus
In vitro Cell-Based Assays for Chromane-3-carboximidamide Activity
In vitro cell-based assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound in a cellular context. For chromane (B1220400) and chromene derivatives, these assays are crucial for identifying cytotoxic or other modulatory effects.
Cell Line Selection and Preparation for this compound Studies
The choice of cell lines is critical and is typically guided by the therapeutic goal. For anticancer research, a diverse panel of human cancer cell lines is often used to assess the breadth of a compound's activity. researchgate.net Common choices include cell lines from various cancer types, such as breast (e.g., MCF-7, MDA-MB-231), colon (e.g., HCT-116, SW620), lung (e.g., A549), and leukemia (e.g., HL-60, MOLT-4). mdpi.comnih.govnih.gov For instance, in the evaluation of certain chromanone derivatives, MCF-7 (breast adenocarcinoma), DU-145 (prostate carcinoma), and A549 (lung carcinoma) cell lines were selected to systematically evaluate cytotoxic effects. nih.gov Normal cell lines, such as the immortalized human microvascular endothelial cell line HMEC-1 or the normal epithelial cell line SV-HUC-1, are often included to assess the selectivity of the compound for cancer cells over healthy cells. mdpi.comnih.gov
Cell lines are cultured under sterile conditions in appropriate media supplemented with fetal bovine serum and antibiotics. They are maintained in a humidified incubator at 37°C with 5% CO2 to ensure optimal growth.
Functional Assays for this compound-Mediated Cellular Responses
Functional assays are employed to quantify the cellular response to a compound. A primary assay in cancer research is the assessment of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. biointerfaceresearch.com This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
For example, a series of 4-aryl-4H-chromenes were identified as potent inducers of apoptosis through a cell- and caspase-based high-throughput screening assay. nih.gov The growth inhibitory effects of these compounds were evaluated using the MTT assay, revealing GI50 values in the low nanomolar range for some derivatives. nih.gov One particular compound demonstrated a GI50 value of 2 nM in the paclitaxel-resistant MES-SA/DX5 tumor cell line. nih.gov
The following table illustrates the cytotoxic activity of some chromanone derivatives against various human cancer cell lines, with data expressed as IC50 values (the concentration required to inhibit cell growth by 50%).
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | HCT 116 | 8-20 |
| Derivative 1 | SW620 | 8-20 |
| Derivative 1 | LoVo | 8-20 |
| Derivative 3 | Caco-2 | 15-30 |
| Derivative 5 | HT-29 | 15-30 |
Data compiled from studies on flavanone/chromanone derivatives. mdpi.com
Enzyme Assays and Biochemical Profiling of this compound
Enzyme assays are essential for determining if a compound's activity is due to the inhibition or activation of a specific enzyme. This provides insight into the compound's mechanism of action at a molecular level. Chromane and chromene derivatives have been investigated for their effects on various enzymes.
For instance, a series of substituted chroman-4-one and chromone (B188151) derivatives were synthesized and evaluated as inhibitors of SIRT2, a member of the sirtuin family of enzymes involved in cellular regulation. nih.govacs.org The inhibitory activities were determined using in vitro SIRT1, SIRT2, and SIRT3 assays. nih.gov The most potent inhibitors were found to be highly selective for SIRT2. nih.gov The IC50 value for the most potent inhibitor, 6,8-dibromo-2-pentylchroman-4-one, was 1.5 µM for SIRT2. nih.gov
Similarly, synthetic dihydropyrano[3,2-b]chromenediones have been shown to inhibit mushroom tyrosinase, with one derivative displaying a Ki value of 4 µM, comparable to the standard inhibitor kojic acid. nih.gov Kinetic studies suggested these compounds act as competitive inhibitors. nih.gov Other studies have identified chroman derivatives as non-selective inhibitors of acetyl-CoA carboxylases (ACCs), with one compound exhibiting IC50 values of 98.06 nM and 29.43 nM for ACC1 and ACC2, respectively. nih.gov
High-Throughput Screening (HTS) of this compound Libraries
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. chemdiv.com This technology is a cornerstone of modern drug discovery. chemdiv.com
The discovery of 4-aryl-4H-chromenes as potent apoptosis inducers is a direct result of a novel cell- and caspase-based HTS assay. nih.govingentaconnect.com This assay was designed to identify compounds that can activate or promote apoptosis in cancer cells. ingentaconnect.com The initial screening identified 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene as a potent apoptosis inducer. nih.gov Subsequent structure-activity relationship (SAR) studies on this hit led to the development of analogues with even greater potency, with EC50 values for caspase activation in the low nanomolar range in T47D breast cancer cells. nih.gov
Mechanisms of Cellular Response to this compound
Once a compound demonstrates activity in initial assays, further studies are conducted to elucidate the underlying mechanism of cellular response. For many chromane and chromene derivatives with anticancer properties, the induction of apoptosis (programmed cell death) is a common mechanism.
The 4-aryl-4H-chromenes, identified through HTS, were found to induce nuclear fragmentation and PARP cleavage, which are hallmarks of apoptosis. nih.govingentaconnect.com Flow cytometry analysis further revealed that these compounds cause cell cycle arrest at the G2/M phase, followed by the induction of apoptosis. nih.govingentaconnect.com Some of these compounds were also found to be potent inhibitors of tubulin polymerization, a mechanism shared with some established anticancer drugs. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. nih.gov
Further mechanistic studies on novel chromene derivatives targeting triple-negative breast cancer cells showed that they induce mitotic arrest, cell multinucleation leading to senescence, and apoptotic cell death through the activation of the extrinsic pathway. nih.gov These compounds were also shown to disrupt the polymerization of microtubules within the cytoskeleton. nih.gov
Comparative Pharmacological Profiling of this compound vs. Reference Compounds
To understand the potential of a new compound, its pharmacological profile is often compared to that of known reference compounds or standard-of-care drugs. This helps in benchmarking the potency and selectivity of the new agent.
In studies of chromanone derivatives, the cytotoxic activity was compared to cisplatin, a widely used chemotherapy drug. mdpi.com The most potent chromanone derivative showed IC50 values in the low micromolar range (8–20 µM), which was comparable to cisplatin. mdpi.com In another study, the anti-proliferative activity of novel chromene-based azo chromophores was evaluated against three cancer cell lines, with some compounds showing IC50 values between 0.3 to 2 µg/mL. nih.gov
For the SIRT2 inhibiting chroman-4-one derivatives, their selectivity was a key feature, showing over 70% inhibition of SIRT2 at 200 µM, while exhibiting less than 10% inhibition of the related enzymes SIRT1 and SIRT3 at the same concentration. nih.gov This high selectivity is a desirable characteristic in drug development to minimize off-target effects.
The following table provides a comparative overview of the inhibitory activity of a chroman-4-one derivative against different sirtuin enzymes.
| Compound | % Inhibition at 200 µM (SIRT1) | % Inhibition at 200 µM (SIRT2) | % Inhibition at 200 µM (SIRT3) |
| 6,8-dibromo-2-pentylchroman-4-one | <10% | >70% | <10% |
Data based on studies of substituted chroman-4-one derivatives. nih.gov
Computational and Theoretical Studies of Chromane 3 Carboximidamide
Quantum Chemical Calculations for Chromane-3-carboximidamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule from first principles. substack.com These methods solve approximations of the Schrödinger equation to determine molecular and electronic structures. aps.org For a molecule like this compound, DFT calculations can predict optimized geometry, vibrational frequencies, and various electronic descriptors that govern its reactivity and interactions. researchgate.net
| Parameter | Predicted Value | Significance |
|---|---|---|
| Dipole Moment (Debye) | ~3.5 D | Indicates molecular polarity and influences solubility and non-covalent interactions. |
| Total Energy (Hartree) | -782.45 | Represents the molecule's stability at 0 K. |
| C-N (imidamide) Bond Length (Å) | ~1.30 Å | Partial double bond character affects rotational barriers and interaction geometry. |
| C-O (ether) Bond Length (Å) | ~1.37 Å | Typical bond length for an aryl ether within the chromane (B1220400) ring. |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. chadsprep.com The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. ossila.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich chromane ring system, particularly the fused benzene (B151609) ring. In contrast, the LUMO is anticipated to be centered on the electron-withdrawing carboximidamide group. researchgate.net This separation of frontier orbitals suggests a potential for intramolecular charge transfer and dictates how the molecule will interact with biological receptors, where the HOMO of the ligand often interacts with the LUMO of the receptor and vice versa. masterorganicchemistry.com
| Parameter | Predicted Energy (eV) | Relevance |
|---|---|---|
| EHOMO | -6.2 eV | Relates to the ionization potential and electron-donating capability. |
| ELUMO | -1.5 eV | Relates to the electron affinity and electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates high kinetic stability and lower chemical reactivity. |
Molecular Dynamics Simulations of this compound and Its Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed, atomistic insights into the conformational dynamics of this compound and its interactions with its environment, such as water or a protein binding pocket. rsc.orgmdpi.com These simulations are crucial for understanding the stability of ligand-receptor complexes and the specific interactions that maintain binding. semanticscholar.org
A typical MD simulation would involve placing this compound in a simulated physiological environment (e.g., a water box with ions) or in complex with a target protein. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of each atom. Analysis of these trajectories can reveal stable hydrogen bonds, hydrophobic interactions, and conformational changes in both the ligand and the receptor. mdpi.com For example, simulations could show how the carboximidamide group forms hydrogen bonds with key amino acid residues in an active site, a primary mechanism for binding affinity and specificity. nih.govtandfonline.com
In silico Prediction of this compound Interactions
In silico prediction methods, particularly molecular docking, are essential tools for identifying potential biological targets and predicting binding modes. nih.gov Docking algorithms place a ligand into the binding site of a receptor and score the resulting poses based on estimated binding affinity. nih.gov Given the prevalence of the chromane scaffold in inhibitors of enzymes like cholinesterases and monoamine oxidases, these would be logical targets for docking studies with this compound. core.ac.ukresearchgate.net
The results of docking simulations can predict whether the compound is likely to be an inhibitor and highlight the key interactions responsible for binding. For instance, the aromatic chromane ring might engage in π-π stacking with residues like tyrosine or phenylalanine, while the carboximidamide group could form critical hydrogen bonds or salt bridges with acidic residues such as aspartate or glutamate. nih.gov These predictions provide a structural hypothesis for the compound's mechanism of action that can be tested experimentally.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Butyrylcholinesterase (BuChE) | -8.5 | Trp82 (π-π stacking), Asp70 (H-bond), Ser198 (H-bond) |
| Monoamine Oxidase B (MAO-B) | -7.9 | Tyr435 (π-π stacking), Cys172 (H-bond) |
| Leishmania N-myristoyltransferase | -9.2 | Tyr217 (H-bond), Leu421 (hydrophobic), Phe90 (π-π stacking) |
Cheminformatics Approaches in this compound Research
Cheminformatics applies computational methods to analyze chemical information, helping to rationalize the properties of molecules and predict their biological activities. nih.gov For this compound, cheminformatics tools can be used to calculate key physicochemical properties (e.g., molecular weight, logP, polar surface area) that influence its drug-likeness. By comparing these properties to those of known drugs and natural products, researchers can assess its potential as a therapeutic agent. nih.gov The chromane scaffold is frequently found in natural products, which are a rich source of inspiration for drug design. nih.gov Analysis of large databases can reveal relationships between the chromane scaffold and specific biological activities, providing direction for experimental screening.
Virtual Screening for Novel this compound Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. benthamscience.com The structure of this compound can serve as a template for discovering novel scaffolds through two main strategies. In structure-based virtual screening, a library of compounds is docked into a known target's active site to find new molecules that fit well. mdpi.comyoutube.com In ligand-based virtual screening, the shape and electronic features of this compound are used as a query to find other molecules with similar properties, a process that does not require a known receptor structure. chemrxiv.orgresearchgate.net These approaches can rapidly identify diverse chemical structures that may mimic the biological activity of the original compound, leading to new avenues for drug development.
Analytical Characterization Techniques for Chromane 3 Carboximidamide Research
Spectroscopic Methods for Structural Elucidation of Chromane-3-carboximidamide
Spectroscopic techniques are indispensable for determining the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the atomic connectivity and functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the chromane (B1220400) core and the carboximidamide functional group. nih.govrsc.orgconicet.gov.ar
In a typical ¹H NMR spectrum, the protons on the chromane skeleton would exhibit characteristic signals. The non-aromatic protons on the dihydropyran ring often present as a complex spin system, such as an ABX pattern, which allows for the determination of their chemical shifts and coupling constants. scispace.com The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), with their multiplicity revealing the substitution pattern. The protons of the carboximidamide group (NH and NH₂) would appear as exchangeable signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (CH₂) | ~4.2 - 4.5 | ~65 - 70 |
| C3 (CH) | ~3.0 - 3.5 | ~35 - 40 |
| C4 (CH₂) | ~2.8 - 3.2 | ~20 - 25 |
| Aromatic CHs | ~6.7 - 7.5 | ~115 - 130 |
| Aromatic C-O | N/A | ~150 - 155 |
| Aromatic C-C | N/A | ~120 - 125 |
| C(NH)NH₂ | N/A | ~160 - 165 |
Mass Spectrometry (MS) Applications in this compound Research
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of this compound by measuring its mass-to-charge ratio (m/z) with high precision. mdpi.comunimi.it
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. mpg.de The fragmentation of the chromane scaffold often involves characteristic losses. For instance, collision-induced dissociation can lead to the opening of the dihydropyran ring or the cleavage of bonds within the heterocyclic system. mpg.denih.gov Analyzing these fragment ions helps to confirm the structure pieced together from NMR data. The carboximidamide group can also influence the fragmentation pathway.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | 191.1 |
| [M]⁺˙ | Molecular Ion (Radical Cation) | 190.1 |
| Fragment 1 | Loss of NH₃ from [M+H]⁺ | 174.1 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule, respectively.
IR spectroscopy measures the vibrations of bonds within a molecule. conicet.gov.ar For this compound, the IR spectrum would show characteristic absorption bands confirming key functional groups. unimi.it These include N-H stretching vibrations for the amine and imine groups (typically broad in the 3200-3500 cm⁻¹ region), the C=N stretching of the imine group (~1640-1690 cm⁻¹), C-H stretches for the aromatic and aliphatic portions, and the strong C-O-C stretching vibration of the chromane ether linkage (~1230-1270 cm⁻¹). rsc.orgpg.edu.pl
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine/Imine) | Stretch | 3200 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N (Imine) | Stretch | 1640 - 1690 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly in conjugated systems. technologynetworks.com The chromane ring system, containing a benzene ring, is the primary chromophore. libretexts.org The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption maxima (λmax) characteristic of the π → π* transitions of the substituted benzene ring. conicet.gov.arresearchgate.net The position and intensity of these bands can be influenced by the substitution on the ring.
Chromatographic Techniques for Purity and Separation of this compound
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. google.com A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. google.com By monitoring the elution profile with a UV detector set to an absorption maximum of the chromane ring, one can quantify the purity of the sample and detect any impurities. amazonaws.com
Table 4: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270-280 nm |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. nih.gov this compound, being a polar molecule with hydrogen bonding capabilities, is generally not volatile enough for direct GC analysis. libretexts.org However, GC can be used to analyze volatile derivatives of the compound. Through chemical derivatization, polar functional groups like the amines can be converted into less polar, more volatile groups (e.g., by silylation). This approach allows for the separation and analysis of the derivatized compound, which can be useful for certain metabolic studies or specialized purity assessments where GC is coupled to a mass spectrometer (GC-MS). conicet.gov.arphcog.com
Derivatization and Structural Modification of Chromane 3 Carboximidamide
Synthesis of Substituted Chromane-3-carboximidamide Analogues
The synthesis of analogues of this compound primarily involves the introduction of various substituents onto the chromane (B1220400) ring system. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets. Synthetic routes often begin with appropriately substituted precursors, such as chromene-3-carboxylic acids or 3-formylchromones. semanticscholar.orgjrespharm.com
A common strategy involves the synthesis of N'-hydroxy-chromene-3-carboximidamides from the corresponding chromene-3-carboxylic acids. researchgate.netgrafiati.com These intermediates can then be further reacted to generate a variety of heterocyclic systems attached at the 3-position. For instance, substituted 2H-chromen-2-ones can be prepared from N'-hydroxy-6-substituted-2-oxo-2H-chromene-3-carboximidamides. researchgate.netgrafiati.com The initial substitutions on the chromane ring are typically introduced at the starting material stage, for example, by using substituted phenols to construct the chromane skeleton.
Modifications at the 3-position are also achieved starting from 3-formylchromone derivatives. jrespharm.com These can be synthesized using the Vilsmeier-Haack reaction on appropriate hydroxyacetophenones. The resulting aldehyde functionality is a versatile handle for further derivatization, such as condensation reactions to form chalcones or conversion to oximes. jrespharm.com Although these examples lead to chromone (B188151) derivatives, similar synthetic logic can be applied to the synthesis of saturated chromane analogues.
The following table summarizes common substitution patterns and the precursor molecules used in their synthesis.
| Substitution Position | Example Substituent | Precursor Molecule | Synthetic Strategy |
| 6-position | -Cl, -F, -I, -OCH₃ | 6-substituted-2-oxo-2H-chromene-3-carboxylic acid researchgate.netgrafiati.com | Synthesis of the carboxylic acid from the corresponding substituted phenol, followed by conversion to the carboximidamide. |
| 7-position | -OCH₃, -OAc | 7-substituted-3-formylchromone jrespharm.com | Vilsmeier-Haack reaction on a 4-substituted-2-hydroxyacetophenone followed by derivatization of the formyl group. |
| 3-position | 1,2,4-Oxadiazolyl groups | N'-hydroxy-chromene-3-carboximidamide researchgate.netgrafiati.com | Cyclization reaction with acyl chlorides or similar reagents. |
| 3-position | Substituted propenyl | 3-Formylchromone jrespharm.com | Aldol condensation with substituted acetophenones. |
Scaffold Hopping and Bioisosteric Replacement in this compound Derivatives
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original molecule. nih.govnih.gov
Scaffold Hopping: This strategy involves replacing the central chromane core with a structurally different molecular framework that maintains a similar spatial arrangement of key functional groups. nih.gov34.237.233 The goal is to identify new scaffolds that may offer advantages in terms of synthetic accessibility, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties. For the this compound scaffold, potential hops could include other bicyclic heteroaromatic or non-aromatic systems. The choice of a new scaffold is guided by computational methods and a deep understanding of the structure-activity relationship (SAR) of the compound series. 34.237.233 An example from the literature includes the successful hop from a benzoxazine (B1645224) to a chroman scaffold to develop potent inhibitors. researchgate.net
Bioisosteric Replacement: This involves the substitution of one functional group for another that possesses similar physicochemical properties, leading to comparable biological activity. scripps.edudrughunter.com This can be applied to both the carboximidamide group and substituents on the chromane ring. A bioisosteric replacement can modulate a molecule's potency, selectivity, stability, and pharmacokinetic profile. researchgate.net For example, the basic carboximidamide group could be replaced with other basic groups or hydrogen-bond donors/acceptors.
The table below provides examples of potential scaffold hops and bioisosteric replacements for this compound.
| Original Moiety | Replacement Strategy | Potential Replacement | Rationale for Replacement |
| Chromane Core | Scaffold Hopping | Tetrahydroquinoline, Indoline, Benzofuran | Explores novel chemical space while potentially maintaining the orientation of key substituents. nih.gov |
| Carboximidamide | Bioisosteric Replacement (Classical) | Guanidine, Amidine | Maintains basicity and hydrogen bonding patterns. |
| Carboximidamide | Bioisosteric Replacement (Non-Classical) | Tetrazole, Acylcyanamide | Can mimic the charge distribution and interaction profile of the original group with potentially improved metabolic stability or pKa. nih.govresearchgate.net |
| Phenyl Ring (of Chromane) | Bioisosteric Replacement | Thiophene, Pyridine | Alters electronic properties and potential for metabolic oxidation. scripps.edu |
| Ether Oxygen (of Chromane) | Bioisosteric Replacement | Sulfide (Thiochromane), Methylene (B1212753) (Tetralin) | Modifies the geometry, polarity, and hydrogen-bonding capacity of the core structure. |
Covalent Modification Strategies for this compound
Designing a molecule to form a stable, covalent bond with its biological target can lead to prolonged duration of action and high potency. This strategy involves incorporating a mildly reactive electrophilic group, often called a "warhead," into the structure of the this compound. nih.gov This electrophile is designed to react with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) present in the binding site of the target protein. nih.govwindows.net
The this compound scaffold itself is not inherently reactive but serves as the recognition element to guide the warhead to the target site. The placement and reactivity of the electrophilic group must be carefully tuned to ensure selective modification of the target protein, minimizing off-target reactions. windows.net Various electrophilic groups can be appended to the chromane ring system to achieve this.
The following table lists potential electrophilic warheads that could be incorporated into the this compound structure to create covalent modifiers.
| Electrophilic Warhead | Reactive Functional Group | Target Nucleophile (Typical) |
| Acrylamide | α,β-Unsaturated Amide | Cysteine |
| Vinyl Sulfonamide | α,β-Unsaturated Sulfonamide | Cysteine |
| Epoxide | Oxirane Ring | Cysteine, Serine, Histidine |
| α-Haloacetamide | Acetamide with α-Halogen | Cysteine |
| Diketoamide | Vicinal Dicarbonyl | Arginine windows.net |
| Fluoromethylketone | Ketone with α-Fluoromethyl Group | Serine, Cysteine |
Prodrug Approaches for this compound (Chemical Design Perspective)
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. nih.govresearchgate.net This approach is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, low permeability, rapid metabolism, or formulation challenges. mdpi.com
For this compound, the carboximidamide group itself, with its N-H bonds, is an ideal handle for prodrug design. By attaching a "promoiety," the physicochemical properties of the parent molecule can be significantly altered. For example, attaching a polar group like a phosphate (B84403) or an amino acid can increase water solubility, while attaching a lipophilic group can enhance membrane permeability. researchgate.net The linker connecting the promoiety must be designed to be cleaved under physiological conditions, either chemically or enzymatically, to release the active this compound. nih.gov
The table below outlines several chemical design strategies for creating prodrugs of this compound.
| Prodrug Strategy | Promoiety Type | Linkage to Carboximidamide | Property to be Improved | Cleavage Mechanism |
| Improve Water Solubility | Phosphate Ester | N-Phosphoryloxymethyl | Aqueous Solubility | Enzymatic (Phosphatases) |
| Improve Water Solubility | Amino Acid | N-Aminoacyl | Aqueous Solubility, Transporter Targeting | Enzymatic (Peptidases) |
| Improve Lipophilicity | Acyloxymethyl | N-Acyloxymethyl | Membrane Permeability | Enzymatic (Esterases) |
| Improve Lipophilicity | Alkyl Carbamate | N-Alkoxycarbonyl | Membrane Permeability | Enzymatic (Esterases) |
| Sustained Release | Polymeric Carrier (e.g., PEG) | Carbamate or other cleavable linker | Half-life, Solubility | Chemical or Enzymatic Hydrolysis |
Emerging Research Directions and Future Outlook for Chromane 3 Carboximidamide
Integration of Artificial Intelligence and Machine Learning in Chromane-3-carboximidamide Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing drug discovery by accelerating timelines, improving efficiency, and enhancing predictive accuracy. acs.orgamericaspg.comnih.gov For a novel compound like this compound, these computational tools offer a powerful approach to rapidly explore its therapeutic potential.
Target Prediction: Using deep learning models to screen this compound against a database of known protein structures to identify potential binding targets. bohrium.com
ADMET Profiling: Employing ML models to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, thereby identifying potential liabilities early in the discovery process. acs.org
Generative Chemistry: Utilizing generative AI to design novel derivatives of this compound with potentially improved potency and selectivity. annualreviews.org
The application of AI in the discovery of inhibitors for targets like p300/CBP histone acetyltransferases has demonstrated the power of these techniques in generating potent and selective molecules. acs.org A similar approach could be applied to this compound to explore its potential in areas like oncology or neurodegenerative diseases, where chromane (B1220400) derivatives have shown promise. researchgate.netscribd.com
Table 1: Hypothetical AI/ML-Based Predictions for this compound This table is for illustrative purposes to demonstrate the potential application of AI/ML.
| Prediction Model | Predicted Outcome for this compound | Confidence Score | Potential Implication |
| TargetAffinityNet | High probability of binding to Serine Proteases | 0.85 | Potential as an anticoagulant or anti-inflammatory agent |
| ToxPredict | Low probability of hepatotoxicity | 0.92 | Favorable preliminary safety profile |
| ADME-Boost | Moderate oral bioavailability | 0.78 | May require formulation optimization for oral delivery |
| NeuroTarget-ID | Possible interaction with α2A-Adrenoceptor | 0.75 | Potential for development as a non-opioid analgesic |
Fragment-Based Design Strategies for this compound
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight fragments that bind weakly to a biological target. researchgate.netacs.orgfrontiersin.org These fragments are then grown, linked, or combined to produce a lead with higher affinity and selectivity. frontiersin.orgresearchgate.net This approach is particularly well-suited for novel scaffolds like this compound.
The core chromane ring system and the carboximidamide group can be considered as individual fragments. An FBDD campaign could begin by screening a library of fragments against a specific therapeutic target. If a chromane-containing fragment shows binding, its binding mode can be determined using biophysical techniques like X-ray crystallography or NMR spectroscopy. researchgate.net Subsequently, the carboximidamide moiety or other functional groups could be "grown" onto the chromane scaffold to enhance interactions with the target protein.
This method has been successfully used to develop inhibitors for various targets, including those in the central nervous system and for cancer. nih.govnih.gov For example, research on MbtI inhibitors has utilized the chromane framework to design potent compounds. bbk.ac.uk Similarly, the pyridine-3-carboximidamide moiety has been identified as a key interacting group in the S1 pocket of certain proteases. nih.gov
Table 2: Illustrative Fragment-Based Growth Strategy for a Chromane Scaffold This table is for illustrative purposes to demonstrate a hypothetical FBDD workflow.
| Starting Fragment | Target Protein | Biophysical Method | Growth/Linking Strategy | Resulting Compound Class |
| 2-methylchromane | Thrombin | X-ray Crystallography | Grow a carboximidamide group at the 3-position | This compound derivatives |
| Phenylcarboximidamide | Factor Xa | Surface Plasmon Resonance | Link to a chromane scaffold | Phenyl-linked chromane carboximidamides |
| Chromane | BACE-1 | NMR Spectroscopy | Merge with a known BACE-1 binding fragment | Novel fused-ring chromane inhibitors |
The FBDD process offers a more efficient exploration of chemical space compared to traditional high-throughput screening and often results in leads with better physicochemical properties. acs.org
Phenotypic Screening Approaches for this compound
Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that induce a desired change in phenotype, without a preconceived notion of the biological target. tandfonline.comresearchgate.netsciltp.com This unbiased approach is particularly valuable for discovering first-in-class drugs and for interrogating complex diseases where the optimal target may not be known. researchgate.nettandfonline.com
For this compound, a phenotypic screening campaign could involve testing its effects on a variety of disease-relevant cell models. For instance, given the known activities of other chromane derivatives, it could be screened for:
Neuroprotective effects: in primary neuronal cultures modeling neurodegenerative diseases like Alzheimer's or Parkinson's disease. researchgate.net
Anti-proliferative activity: against a panel of cancer cell lines. scribd.com
Anti-inflammatory properties: in assays measuring the production of inflammatory cytokines in immune cells.
Recent advances in high-content imaging and analysis, often coupled with machine learning, allow for the extraction of detailed, multi-parametric phenotypic profiles, a technique sometimes referred to as "cell painting". drugtargetreview.com This can provide insights into the compound's mechanism of action even before the specific target is identified. Phenotypic screening has been instrumental in identifying novel drug candidates for a range of diseases, and the application of this strategy to this compound and its derivatives could uncover unexpected therapeutic opportunities. acsmedchem.orgresearchgate.net
Challenges and Opportunities in this compound Research
The exploration of this compound is not without its challenges. As a novel chemical entity, its synthesis may require optimization to be efficient and scalable. Furthermore, the inherent reactivity and physicochemical properties of the carboximidamide group may need careful consideration to ensure drug-like properties.
However, the opportunities for this compound are significant. The combination of a privileged chromane scaffold with a functionally important carboximidamide moiety provides a rich starting point for medicinal chemistry exploration. The modern drug discovery techniques outlined above offer the potential to rapidly advance our understanding of this compound's therapeutic potential.
Key Opportunities:
Exploring New Biological Space: The unique combination of the chromane and carboximidamide motifs may allow for interaction with novel biological targets that are not effectively modulated by existing drugs.
Multi-Targeting Potential: The structural features of this compound might enable it to interact with multiple targets, which could be advantageous for treating complex, multifactorial diseases. mdpi.comacs.org
Leveraging a Privileged Scaffold: The well-established biological relevance of the chromane scaffold provides a strong foundation for developing derivatives with a higher probability of success. encyclopedia.pubresearchgate.netacs.org
Q & A
Q. What are best practices for presenting this compound data in research manuscripts?
- Methodological Answer : Use tables for comparative data (e.g., IC values across analogs) and figures for trends (e.g., dose-response curves). Follow journal-specific guidelines for graphical abstracts, avoiding overcrowded structures . Report statistical parameters (e.g., p-values, confidence intervals) and raw data in supplemental materials .
Q. How should conflicting spectral data for this compound derivatives be addressed in publications?
- Methodological Answer : Provide annotated spectra in supplementary files and discuss potential causes (e.g., solvatomorphism, impurities). Compare with computational NMR predictions (e.g., using ACD/Labs) to resolve ambiguities. Invite third-party validation if necessary .
Ethical and Methodological Compliance
Q. What ethical considerations apply when publishing this compound research involving biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
